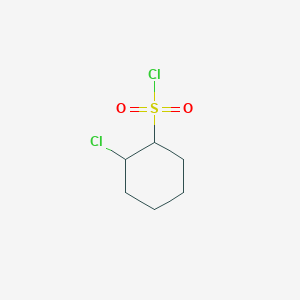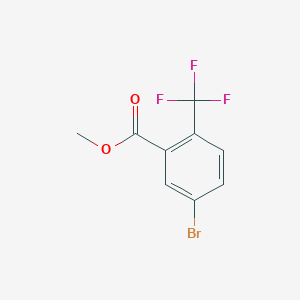
Methyl 5-bromo-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 5-bromo-2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 842136-32-7 . It has a molecular weight of 283.04 . The IUPAC name for this compound is methyl 5-bromo-2-(trifluoromethyl)benzoate . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(trifluoromethyl)benzoate” can be represented by the InChI code 1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(trifluoromethyl)benzoate” is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
Methyl 5-bromo-2-(trifluoromethyl)benzoate: is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable due to its bioisosteric properties, which can enhance the metabolic stability of medicinal agents . This compound serves as an intermediate in the development of drugs targeting a range of conditions, including neurological disorders and inflammatory diseases.
Organic Synthesis
In organic chemistry, this compound is employed as a building block for complex organic synthesis. It’s used in reactions such as Suzuki coupling and Friedel-Crafts acylation due to its reactive bromo and ester groups, which allow for further functionalization .
Material Science
The compound’s unique chemical structure makes it suitable for creating specialized polymers and coatings with enhanced properties like chemical resistance and durability. It’s also used in the development of organic semiconductors, which are crucial for flexible electronics .
Agricultural Chemicals
Methyl 5-bromo-2-(trifluoromethyl)benzoate: is a precursor in the synthesis of certain pesticides and herbicides. The trifluoromethyl group is often found in agrochemicals due to its ability to resist degradation, thus prolonging the efficacy of the active ingredient in the field .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development in analytical assays .
Environmental Science
Research into the environmental impact of fluorinated compounds includes Methyl 5-bromo-2-(trifluoromethyl)benzoate . Studies focus on its breakdown products, persistence in the environment, and potential bioaccumulation .
Biochemistry Research
In biochemistry, the compound is used to study enzyme-catalyzed reactions where its ester group can undergo hydrolysis. It’s also a candidate for probing the interaction of small molecules with biological targets, aiding in the understanding of molecular function and structure .
Industrial Applications
Industrially, it’s used in the synthesis of performance chemicals, such as advanced lubricants and surface treatment agents. The compound’s ability to introduce fluorinated groups is valuable for enhancing the properties of industrial products .
Safety and Hazards
The safety information for “Methyl 5-bromo-2-(trifluoromethyl)benzoate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMMKZHAIWOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673200 | |
| Record name | Methyl 5-bromo-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842136-32-7 | |
| Record name | Methyl 5-bromo-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1463545.png)

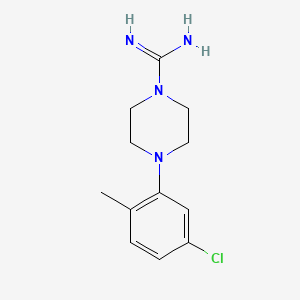
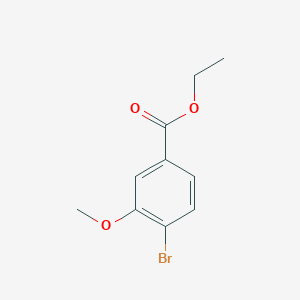


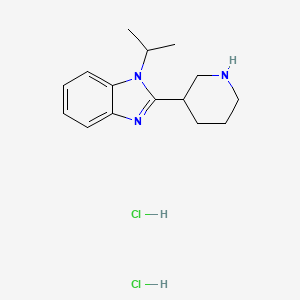
![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)



![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
